

optimizing J-113397 dosage for rodent studies

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Compound of Interest

Compound Name: JM 1397

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Technical Support Center: J-113397

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of J-113397 in rodent studies.

Frequently Asked Questions (FAQs)

Q1: What is J-113397 and what is its primary mechanism of action?

J-113397 is the first potent, selective, and non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like 1 (ORL1) receptor.^{[1][2][3][4]} It functions as a competitive antagonist, blocking the signaling of the endogenous ligand N/OFQ.^{[3][5]} This selectivity makes it a valuable tool for investigating the physiological and pathological roles of the N/OFQ-NOP receptor system.^[3]

Q2: What are the potential therapeutic applications of J-113397 explored in rodent models?

Rodent studies have suggested several potential therapeutic applications for J-113397, including:

- **Pain Modulation:** It has been shown to antagonize N/OFQ-induced hyperalgesia.^{[1][3]} However, in some pain models like the formalin test, it can produce an algesic effect, suggesting a complex role of the N/OFQ system in pain processing.^[6]

- Parkinson's Disease: J-113397 has demonstrated the ability to attenuate experimental parkinsonism in rats, with additive effects when co-administered with L-DOPA.[7][8]
- Stress and Anxiety: Studies have shown that J-113397 can mitigate the adverse behavioral impacts of stress in rats.[9]
- Opioid Tolerance: It may prevent the development of tolerance to morphine.[2]

Q3: How should I prepare J-113397 for administration to rodents?

For in vivo studies, J-113397 is typically dissolved in a vehicle suitable for the chosen route of administration. While specific vehicle composition can vary between studies, a common approach involves dissolving the compound in a small amount of a solvent like DMSO, and then diluting it with saline or a polyethylene glycol (PEG) and Tween 80 solution to achieve the final desired concentration and injection volume. It is crucial to ensure the final solution is clear and the pH is within a physiologically acceptable range to avoid irritation or tissue damage.[10] Always perform a small pilot study to confirm the solubility and stability of your formulation.

Q4: What are the recommended dosages of J-113397 for rodent studies?

The optimal dosage of J-113397 will depend on the specific research question, the rodent species and strain, the route of administration, and the experimental model. Based on published literature, here are some general dosage ranges:

- Subcutaneous (s.c.) injection in mice: Doses ranging from 0 to 30 mg/kg have been used to inhibit hyperalgesia.[1]
- Intraperitoneal (i.p.) injection in rats:
 - For studies on parkinsonism, doses of 0.1 mg/kg and 1 mg/kg have been tested.[8]
 - In stress models, doses of 7.5 and 20.0 mg/kg have been evaluated.[9]
- Intraplantar (i.pl.) injection in rats: Used in inflammatory pain models.[11]

It is highly recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.

Q5: Are there any known off-target effects or potential side effects of J-113397?

J-113397 is highly selective for the ORL1 receptor over other opioid receptors (mu, delta, and kappa).[2][3][4] However, as with any pharmacological agent, the potential for off-target effects at higher concentrations cannot be entirely ruled out. It is good practice to include control groups and, if possible, to test the effects of J-113397 in ORL1 receptor knockout animals to confirm that the observed effects are mediated by the intended target. Some studies have noted that at higher doses, J-113397 alone can have behavioral effects, so careful dose selection and appropriate controls are essential.[9]

Troubleshooting Guide

Issue	Potential Cause(s)	Recommended Solution(s)
Inconsistent or no behavioral effect observed.	- Suboptimal Dosage: The dose may be too low or too high. - Poor Bioavailability: Issues with the vehicle, route of administration, or compound stability. - Timing of Administration: The time between drug administration and behavioral testing may not be optimal.	- Perform a dose-response study to identify the optimal dose for your specific model. - Re-evaluate the vehicle and preparation method. Consider a different route of administration. - Conduct a time-course experiment to determine the peak effect of the drug.
Precipitation of J-113397 in the vehicle.	- Low Solubility: J-113397 may have limited solubility in certain aqueous vehicles. - Incorrect pH: The pH of the solution may not be optimal for solubility.	- Try using a co-solvent system (e.g., DMSO, PEG300, Tween 80) and ensure the final concentration of the organic solvent is safe for the animal. - Adjust the pH of the vehicle to be within a physiological range (~7.4).
Signs of irritation or distress in animals after injection.	- Irritating Vehicle: The vehicle itself may be causing irritation (e.g., high concentration of DMSO, incorrect pH or osmolarity). - Route of Administration: Subcutaneous or intramuscular injections of certain formulations can cause local tissue damage. [10]	- Reduce the concentration of organic solvents in the vehicle. - Ensure the pH and osmolarity of the final solution are appropriate. - Consider switching to a less irritating route of administration, such as intraperitoneal or intravenous injection. [10]
Observed effects are not consistent with ORL1 receptor antagonism.	- Off-Target Effects: At high concentrations, J-113397 might interact with other receptors. - Experimental Confound: An unforeseen variable in the experimental	- Use the lowest effective dose determined from your dose-response study. - Include a control group treated with a structurally different ORL1 antagonist, if available. - Meticulously review and

design may be influencing the results.

standardize all experimental procedures.

Quantitative Data Summary

Table 1: In Vitro Binding Affinity and Functional Activity of J-113397

Parameter	Species/Cell Line	Value	Reference
Ki (ORL1 Receptor)	Cloned human	1.8 nM	[1][3]
Ki (Mouse ORL1 Receptor)	Mouse brain	1.1 nM	[3]
Ki (mu-opioid receptor)	Human	1000 nM	[3]
Ki (delta-opioid receptor)	Human	>10,000 nM	[3]
Ki (kappa-opioid receptor)	Human	640 nM	[3]
IC50 (N/OFQ-stimulated [³⁵ S]GTPγS binding)	CHO-ORL1 cells	5.3 nM	[1][3]
IC50 (N/OFQ-stimulated [³⁵ S]GTPγS binding)	Mouse brain	7.6 nM	[12]
IC50 (N/OFQ-induced cAMP suppression)	CHO-ORL1 cells	26 nM	[13]

Table 2: Summary of In Vivo Dosages and Effects of J-113397 in Rodents

Species	Model	Route of Administration	Dosage Range	Observed Effect	Reference
Mouse	Tail-flick test (N/OFQ-induced hyperalgesia)	Subcutaneous (s.c.)	0 - 30 mg/kg	Dose-dependent inhibition of hyperalgesia	[1]
Rat	6-hydroxydopamine (6-OHDA) model of Parkinson's disease	Intraperitoneal (i.p.)	0.1 - 1 mg/kg	Attenuation of parkinsonian-like symptoms	[8]
Rat	Predator exposure stress model	Intraperitoneal (i.p.)	7.5 - 20.0 mg/kg	Mitigation of stress-induced behavioral deficits	[9]
Rat	Carrageenan-induced inflammation	Intraplantar (i.pl.)	Not specified	Reduction of allodynia and thermal hyperalgesia	[11]
Rat	Formalin test	Intrathecal (i.t.) & Intracerebroventricular (i.c.v.)	Not specified	Enhancement of agitation behavior (algesic effect)	[6]

Experimental Protocols

Protocol 1: Preparation of J-113397 for Intraperitoneal (i.p.) Injection in Rats

This protocol provides a general guideline. The final concentrations and volumes should be adjusted based on the specific experimental design.

Materials:

- J-113397 powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween 80
- Sterile 0.9% saline
- Sterile microcentrifuge tubes
- Vortex mixer
- Syringes and needles for injection

Procedure:

- Calculate the required amount of J-113397: Based on the desired dose (e.g., 1 mg/kg), the average weight of the rats, and the number of animals.
- Prepare the vehicle solution: A common vehicle formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.
- Dissolve J-113397:
 - Weigh the calculated amount of J-113397 powder and place it in a sterile microcentrifuge tube.
 - Add the required volume of DMSO to dissolve the powder completely. Vortex if necessary.
- Prepare the final injection solution:
 - To the dissolved J-113397 in DMSO, add the PEG300 and mix thoroughly.

- Add the Tween 80 and mix until the solution is clear.
- Finally, add the sterile saline to reach the final volume and concentration. Mix well.
- Administration: Administer the solution via intraperitoneal injection at the desired volume (e.g., 1 ml/kg).

Protocol 2: Assessment of Antinociceptive Effects using the Hot Plate Test in Mice

This protocol is adapted from standard methods for assessing thermal pain sensitivity.

Materials:

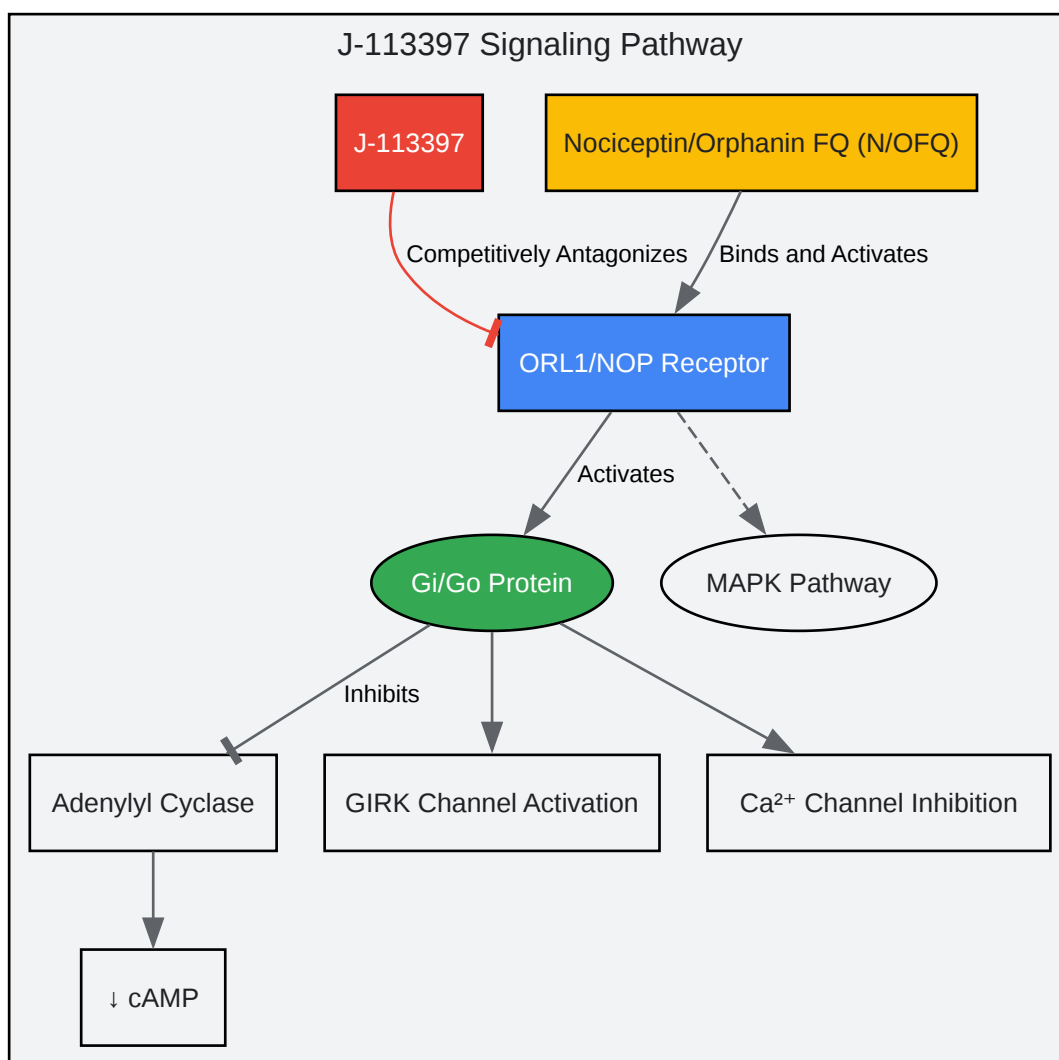
- Hot plate apparatus (set to a constant temperature, e.g., $55 \pm 0.5^{\circ}\text{C}$)
- Plexiglas cylinder to confine the mouse on the hot plate
- Stopwatch
- J-113397 solution or vehicle
- Syringes and needles for subcutaneous (s.c.) injection

Procedure:

- Habituation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.
- Baseline Latency:
 - Gently place each mouse on the hot plate within the Plexiglas cylinder and start the stopwatch.
 - Observe the mouse for signs of nociception, such as hind paw licking, shaking, or jumping.
 - Stop the stopwatch at the first sign of a nociceptive response and record the latency.

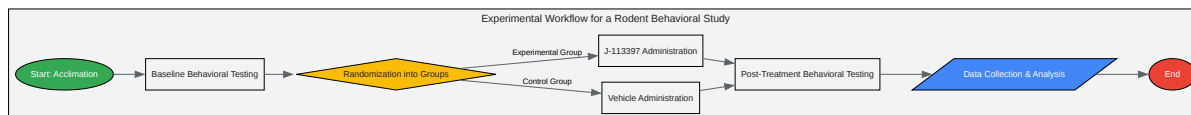
- To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established. If the mouse does not respond by the cut-off time, remove it from the hot plate and assign it the cut-off latency.
- Drug Administration: Administer J-113397 or vehicle subcutaneously at the desired dose.
- Post-Treatment Latency: At a predetermined time after injection (e.g., 30 minutes), place the mouse back on the hot plate and measure the response latency as described in step 2.
- Data Analysis: Compare the post-treatment latencies between the J-113397-treated and vehicle-treated groups. An increase in latency indicates an antinociceptive effect.

Visualizations



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Caption: Signaling pathway of the ORL1 receptor and the antagonistic action of J-113397.



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Caption: A generalized experimental workflow for in vivo studies with J-113397.

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